molecular formula C9H15BrO3 B2733420 ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate CAS No. 2227198-93-6

ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B2733420
CAS No.: 2227198-93-6
M. Wt: 251.12
InChI Key: SFJVFZZCDBFHHM-RNJXMRFFSA-N
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Description

Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. Its unique stereochemistry and functional groups make it an interesting subject for synthetic chemists and researchers in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Hydroxylation: The hydroxyl group at the 3-position is introduced via a hydroxylation reaction, often using osmium tetroxide (OsO4) or a similar oxidizing agent.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Nucleophile (e.g., amine), solvent (e.g., ethanol), heat.

Major Products

    Oxidation: Ethyl (1S,3S,4R)-4-bromo-3-oxocyclohexane-1-carboxylate.

    Reduction: Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-methanol.

    Substitution: Ethyl (1S,3S,4R)-4-substituted-3-hydroxycyclohexane-1-carboxylate.

Scientific Research Applications

Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate can be compared with similar compounds, such as:

    Ethyl (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate: This compound has a similar cyclohexane core but differs in the functional groups attached, leading to different chemical properties and applications.

    Ethyl (1S,3S,4R)-4-chloro-3-hydroxycyclohexane-1-carboxylate: The substitution of bromine with chlorine alters the compound’s reactivity and potential biological activity.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromine atom, which can be leveraged for targeted chemical modifications and biological studies.

Properties

IUPAC Name

ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJVFZZCDBFHHM-RNJXMRFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@H](C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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